molecular formula C22H13BrClN3O5 B11095079 (4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

(4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B11095079
M. Wt: 514.7 g/mol
InChI Key: DKXXGKSFOXWGCC-CZIZESTLSA-N
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Description

1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including bromopyridyl, chlorobenzoyl, hydroxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridyl Intermediate: Starting with 5-bromo-2-pyridine, various reactions such as halogenation or nitration can be used to introduce the bromine atom.

    Formation of the Benzoyl Intermediate: 4-chlorobenzoyl chloride can be synthesized through the chlorination of benzoic acid.

    Coupling Reactions: The pyridyl and benzoyl intermediates can be coupled using a suitable catalyst under controlled conditions.

    Formation of the Pyrrolone Ring: The final step involves cyclization to form the pyrrolone ring, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-BROMO-2-PYRIDYL)-4-(4-METHYLBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 1-(5-CHLORO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

1-(5-BROMO-2-PYRIDYL)-4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H13BrClN3O5

Molecular Weight

514.7 g/mol

IUPAC Name

(4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H13BrClN3O5/c23-14-5-10-17(25-11-14)26-19(12-3-8-16(9-4-12)27(31)32)18(21(29)22(26)30)20(28)13-1-6-15(24)7-2-13/h1-11,19,28H/b20-18+

InChI Key

DKXXGKSFOXWGCC-CZIZESTLSA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=C(C=C4)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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